molecular formula C11H13ClO2 B14724388 (2-Chlorophenyl)methyl butanoate CAS No. 6282-38-8

(2-Chlorophenyl)methyl butanoate

Katalognummer: B14724388
CAS-Nummer: 6282-38-8
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: WDLQAPYRESOYBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chlorophenyl)methyl butanoate is an organic compound with the molecular formula C11H13ClO2. It is an ester formed from the reaction of (2-chlorophenyl)methanol and butanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(2-Chlorophenyl)methyl butanoate can be synthesized through the esterification reaction between (2-chlorophenyl)methanol and butanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Chlorophenyl)methyl butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atom in the (2-chlorophenyl) group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2-chlorophenyl)methanoic acid.

    Reduction: Formation of (2-chlorophenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2-Chlorophenyl)methyl butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Chlorophenyl)methyl butanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release (2-chlorophenyl)methanol and butanoic acid, which may exert biological effects through various pathways. The chlorine atom in the (2-chlorophenyl) group can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2-Chlorophenyl)methyl acetate
  • (2-Chlorophenyl)methyl propanoate
  • (2-Chlorophenyl)methyl pentanoate

Uniqueness

(2-Chlorophenyl)methyl butanoate is unique due to its specific ester linkage and the presence of the chlorine atom in the (2-chlorophenyl) group. This combination of structural features imparts distinct chemical and biological properties to the compound, differentiating it from other similar esters.

Eigenschaften

CAS-Nummer

6282-38-8

Molekularformel

C11H13ClO2

Molekulargewicht

212.67 g/mol

IUPAC-Name

(2-chlorophenyl)methyl butanoate

InChI

InChI=1S/C11H13ClO2/c1-2-5-11(13)14-8-9-6-3-4-7-10(9)12/h3-4,6-7H,2,5,8H2,1H3

InChI-Schlüssel

WDLQAPYRESOYBQ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)OCC1=CC=CC=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.